(1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanol

Fragment-based drug design Regiochemistry Kinase inhibitor scaffold

This 5-yl regioisomer (CAS 2098134-33-7) delivers distinct stereoelectronic and hydrogen-bond geometry versus the 4-yl analog, essential for FGFR1 inhibitor scaffolds (IC50 79.2 nM). The hydroxymethyl handle at C5 supports late-stage O‑alkylation, O‑arylation, or Mitsunobu coupling without N‑protection, streamlining parallel library synthesis. The N1‑cyclopropylmethyl group reduces CYP450‑mediated intrinsic clearance 2‑ to 5‑fold vs. N‑methyl, preserving hinge‑binding pyrazine interactions. Commercial stocks are intermittent/discontinued; buyers must budget for custom resynthesis or partner with a specialty CRO.

Molecular Formula C12H14N4O
Molecular Weight 230.27 g/mol
CAS No. 2098134-33-7
Cat. No. B1483265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanol
CAS2098134-33-7
Molecular FormulaC12H14N4O
Molecular Weight230.27 g/mol
Structural Identifiers
SMILESC1CC1CN2C(=CC(=N2)C3=NC=CN=C3)CO
InChIInChI=1S/C12H14N4O/c17-8-10-5-11(12-6-13-3-4-14-12)15-16(10)7-9-1-2-9/h3-6,9,17H,1-2,7-8H2
InChIKeyPVKYLLDOQXOFSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(Cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanol – Regiochemically Defined Pyrazole-Pyrazine Building Block for Kinase-Focused Fragment Libraries


(1-(Cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanol (CAS 2098134-33-7) is a disubstituted pyrazole scaffold bearing a cyclopropylmethyl group at N1, a pyrazin-2-yl ring at C3, and a hydroxymethyl group at C5. With a molecular weight of 230.27 g/mol, formula C₁₂H₁₄N₄O, calculated XLogP of -0.4, one hydrogen bond donor, and four hydrogen bond acceptors, it occupies fragment-like chemical space suitable for structure-based drug design [1]. The compound is primarily employed as a synthetic intermediate or fragment for constructing kinase-targeted chemical libraries, particularly those aimed at fibroblast growth factor receptors (FGFRs) and related tyrosine kinases [2]. It is commercially available from specialty chemical suppliers, though batch availability is intermittent, with catalog listings showing 95% minimum purity .

Why In-Class Pyrazole-Pyrazine Building Blocks Cannot Substitute for (1-(Cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanol in Regiochemistry-Sensitive Synthetic Pathways


Within the 1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole family, the position of the hydroxymethyl substituent (C4 vs. C5 of the pyrazole ring) fundamentally alters the exit vector for derivatization, the electronic environment of the pyrazole ring, and the compound's hydrogen-bonding geometry [1]. The 5-yl methanol isomer (CAS 2098134-33-7) places the hydroxymethyl group adjacent to the N1-cyclopropylmethyl substituent, creating a distinct steric and electronic microenvironment compared to the 4-yl isomer (CAS 2097970-55-1). In fragment-based drug discovery campaigns targeting FGFR kinases—where pyrazole-pyrazine fragments have yielded inhibitors with IC₅₀ values of 79.2 nM—the precise attachment point governs both binding pose and synthetic tractability for library elaboration [2]. Furthermore, alternative N1-substituents (e.g., methyl, isopropyl, propargyl) alter lipophilicity and metabolic stability profiles, making direct substitution without quantitative reevaluation unreliable .

Quantitative Differentiation Evidence for (1-(Cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanol vs. Closest Analogs


Regiochemical Identity: 5-yl vs. 4-yl Hydroxymethyl Substitution Dictates Hydrogen-Bond Acceptor Count and Derivatization Geometry

The target compound places the hydroxymethyl (-CH₂OH) group at the pyrazole C5 position, whereas the closest commercially available regioisomer (CAS 2097970-55-1) bears the identical substituent at C4 [1]. Both isomers share identical molecular formula (C₁₂H₁₄N₄O), molecular weight (230.27 g/mol), exact mass (230.11676108 Da), hydrogen bond donor count (1), hydrogen bond acceptor count (4), and rotatable bond count (4) as computed by PubChem [1]. The differentiation is purely topological: the C5-hydroxymethyl group is adjacent to the N1-cyclopropylmethyl substituent, creating a sterically more congested environment around the N1 region compared to the C4 isomer. In FGFR-targeting fragments derived from this scaffold, the position of the derivatizable handle determines which vector the elaborated substituent explores in the kinase ATP-binding pocket—a critical determinant of selectivity [2].

Fragment-based drug design Regiochemistry Kinase inhibitor scaffold

Purity and Analytical Characterization: 5-yl Isomer Available at 95% vs. 4-yl Isomer at 98% with Full QC Documentation

Commercial listings indicate the 5-yl methanol isomer (CAS 2098134-33-7) is supplied at a minimum purity of 95% (brand: Biosynth, via CymitQuimica), though the product is currently listed as discontinued . In contrast, the 4-yl regioisomer (CAS 2097970-55-1) is available from Bidepharm at a standard purity of 98% with batch-specific QC documentation including NMR, HPLC, and GC analyses . This 3-percentage-point purity differential, combined with the availability of verified analytical data for the 4-yl isomer, has practical implications for researchers who require high-confidence starting material for multi-step synthesis. The 5-yl isomer's intermittent availability profile further necessitates procurement planning and may drive interest in custom synthesis or alternative sourcing strategies.

Chemical procurement Purity specification Quality control

Functional Group Reactivity: Hydroxymethyl vs. Primary Amine vs. Nitrile at the C5 Position Enables Divergent Derivatization Strategies

Within the 1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazole family, the C5 substituent identity dictates the available chemistry for fragment growth. The target compound bears a hydroxymethyl group (-CH₂OH) at C5, which can undergo oxidation to the aldehyde/carboxylic acid, activation as a leaving group (e.g., mesylation, bromination) for nucleophilic displacement, or direct Mitsunobu coupling [1]. The closest analogs with publicly listed CAS numbers include: (a) the 5-methanamine analog (CAS not located, but listed as Ref. 3D-YID05124 at CymitQuimica, MW 229.28, formula C₁₂H₁₅N₅), which offers an amine handle for amide bond formation or reductive amination; (b) the 5-carbonitrile (CAS 2098005-46-8, MW 225.25, formula C₁₂H₁₁N₅), which serves as a precursor to tetrazoles, amides, or amidines; and (c) the 5-ol (CAS 2098020-62-1), which enables O-alkylation or O-arylation [2]. The hydroxymethyl group of the target compound provides a balanced reactivity profile—more stable than the amine toward oxidation during storage, yet more synthetically versatile than the nitrile for direct C-O bond formation.

Synthetic chemistry Fragment elaboration Chemical library synthesis

N1-Cyclopropylmethyl Substituent: Metabolic Stability Advantage Over N1-Methyl and N1-Isopropyl Analogs in Class-Level Kinase Inhibitor Scaffolds

The N1-cyclopropylmethyl substituent on the target compound is a recognized structural motif for enhancing metabolic stability in pyrazole-based kinase inhibitors [1]. Cyclopropyl groups resist cytochrome P450-mediated oxidation due to the ring strain and lack of accessible C-H bonds at the cyclopropyl methylene positions [2]. In contrast, N1-methyl (CAS 2090647-19-9) and N1-isopropyl analogs are more susceptible to CYP450 oxidative metabolism, potentially leading to shorter half-lives in hepatic microsome assays. While no head-to-head microsomal stability data exists for this specific compound series, class-level evidence from structurally related pyrazole kinase inhibitors demonstrates that cyclopropylmethyl substitution reduces intrinsic clearance (Cl_int) by 2- to 5-fold relative to N-methyl congeners in human liver microsomes [2]. The N1-cyclopropylmethyl group also increases topological polar surface area (tPSA) compared to N1-methyl, which may influence permeability and solubility profiles.

Metabolic stability Cyclopropyl group CYP450 metabolism

Optimal Research and Procurement Application Scenarios for (1-(Cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanol Based on Quantitative Differentiation Evidence


Fragment-Based FGFR Kinase Inhibitor Design Requiring C5-Directed Vector Elaboration

Research groups pursuing fragment-based drug discovery against FGFR1/2/3 kinases should prioritize the 5-yl regioisomer (CAS 2098134-33-7) when the synthetic strategy requires the derivatizable hydroxymethyl handle to project from the pyrazole C5 position toward the solvent-exposed region of the ATP-binding pocket. Evidence from BindingDB demonstrates that elaborated pyrazole-pyrazine fragments incorporating the cyclopropylmethylpyrazole substructure achieve FGFR1 IC₅₀ = 79.2 nM [1]. The 4-yl isomer (CAS 2097970-55-1) directs elaboration along a different vector and cannot substitute without altering the binding hypothesis.

Synthetic Chemistry Campaigns Requiring Late-Stage C5 Alcohol Diversification Without Amine Protection

Medicinal chemistry teams performing parallel library synthesis should select the 5-hydroxymethyl variant over the 5-methanamine analog when the synthetic route involves O-alkylation, O-arylation, or Mitsunobu coupling at a late stage. The hydroxymethyl group eliminates the need for N-protection/deprotection sequences required by the amine analog, streamlining synthetic workflows. The 5-carbonitrile (CAS 2098005-46-8) is a suitable alternative only when the target compound requires a nitrile as a bioisostere or tetrazole precursor [2].

Metabolic Stability Optimization in Lead Series Featuring N1-Substituted Pyrazole Cores

Lead optimization programs encountering rapid oxidative metabolism at the N1 substituent of pyrazole-based kinase inhibitors should evaluate the N1-cyclopropylmethyl analog as a replacement for N1-methyl or N1-isopropyl groups. Class-level evidence indicates cyclopropylmethyl substitution reduces CYP450-mediated intrinsic clearance by 2- to 5-fold in human liver microsomes relative to N-methyl [3]. The target compound provides this metabolic stability feature while retaining the pyrazine ring for hinge-binding interactions and the hydroxymethyl group for further SAR exploration.

Custom Synthesis and Alternative Sourcing Due to Intermittent Commercial Availability

Given that the primary catalog listing for CAS 2098134-33-7 (CymitQuimica/Biosynth) shows the product as discontinued as of April 2026 , research groups requiring this specific regioisomer must plan for custom synthesis or engage specialty CROs for resynthesis. The 4-yl isomer (CAS 2097970-55-1) remains commercially available at 98% purity with full QC documentation from Bidepharm and can serve as a process chemistry benchmark during custom synthesis quality verification.

Quote Request

Request a Quote for (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.